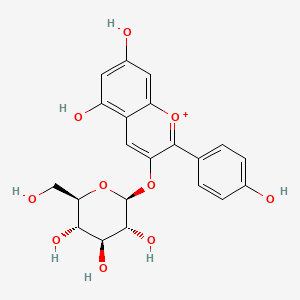
Pelargonidin 3-glucoside ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelargonidin 3-glucoside ion is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables, particularly strawberries, raspberries, and red radishes . It is responsible for the vibrant red to orange coloration in these plants. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and anti-diabetic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pelargonidin 3-glucoside ion can be synthesized through enzymatic reactions where pelargonidin is glycosylated using glucose. The reaction typically involves the use of glycosyltransferase enzymes that facilitate the attachment of glucose to the pelargonidin molecule .
Industrial Production Methods: Industrial production of pelargonidin 3-glucoside often involves extraction from natural sources such as strawberries. The process includes freeze-drying the strawberries, followed by alcohol extraction, concentration, and purification using high-speed counter-current chromatography. This method can yield high-purity pelargonidin 3-glucoside .
Analyse Chemischer Reaktionen
Types of Reactions: Pelargonidin 3-glucoside ion undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert pelargonidin 3-glucoside into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of acetylated or methylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of pelargonidin 3-glucoside.
Substitution: Acetylated or methylated derivatives.
Wissenschaftliche Forschungsanwendungen
Pelargonidin 3-glucoside ion has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its skin-protective effects.
Wirkmechanismus
Pelargonidin 3-glucoside ion exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), reducing the production of pro-inflammatory cytokines.
Anti-cancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
Pelargonidin 3-glucoside ion is compared with other anthocyanins such as cyanidin, delphinidin, and malvidin:
Cyanidin: Found in higher concentrations in fruits like blackberries and cherries.
Delphinidin: Predominantly found in blueberries and has a higher degree of hydroxylation, contributing to its blue color.
Malvidin: Common in grapes and red wine, known for its stability and intense color.
This compound is unique due to its specific glycosylation, which influences its solubility, stability, and bioavailability .
Eigenschaften
CAS-Nummer |
47684-27-5 |
|---|---|
Molekularformel |
C21H21O10+ |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17-,18+,19-,21-/m1/s1 |
InChI-Schlüssel |
ABVCUBUIXWJYSE-GQUPQBGVSA-O |
SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Isomerische SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Synonyme |
callistephin pelargonidin 3-glucoside pelargonidin-3-glucopyranoside pelargonidin-3-glucoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















